1-methyl-5-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazol-3-amine
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Overview
Description
1-methyl-5-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, which is known for its diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazol-3-amine typically involves the following steps:
Starting Material: The synthesis begins with 1-methyl-1H-pyrazol-5-amine.
Amination: The starting material undergoes amination to introduce the amino group.
Reduction: The intermediate product is then reduced using a suitable reducing agent.
Esterification: The reduced product is esterified to form the desired ester.
Trityl Protection: The ester undergoes trityl protection to safeguard the functional groups.
Condensation: Finally, the protected ester is condensed with 4-methyl-1H-pyrazole-1-carboxylic acid to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-methyl-5-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: Reduction reactions can be carried out using reducing agents such as palladium on carbon (Pd/C) and sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: H₂O₂, NaOCl, and other oxidizing agents under mild to moderate conditions.
Reduction: Pd/C, NaBH₄, and other reducing agents under controlled conditions.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
1-methyl-5-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antileishmanial and antimalarial agent.
Agrochemistry: Pyrazole derivatives, including this compound, are explored for their potential use as agrochemicals due to their biological activities.
Material Science: The compound’s unique structural features make it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-methyl-5-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazol-3-amine involves:
Molecular Targets: The compound targets specific enzymes and receptors in biological systems, disrupting their normal functions.
Pathways Involved: It interferes with metabolic pathways, leading to the inhibition of key processes essential for the survival of pathogens like Leishmania and Plasmodium.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazol-5-amine: A precursor in the synthesis of the target compound.
1-methyl-5-hydroxy-1H-pyrazole: A structurally similar compound with different functional groups
Uniqueness
1-methyl-5-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazol-3-amine stands out due to its unique combination of functional groups, which confer specific biological activities and chemical reactivity.
Biological Activity
1-Methyl-5-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its anticancer, antimicrobial, anti-inflammatory, and other pharmacological properties, supported by recent research findings.
Chemical Structure
The compound can be represented by the following structural formula:
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including this compound, in inhibiting the growth of various cancer cell lines. The anticancer activity of this compound has been evaluated against several types of cancer, including:
Cancer Type | Cell Line | Inhibition (%) | Reference |
---|---|---|---|
Lung Cancer | A549 | 54.25 | |
Breast Cancer | MDA-MB-231 | 38.44 | |
Liver Cancer | HepG2 | 54.25 | |
Colon Cancer | HCT-15 | >90 | |
Prostate Cancer | DU-145 | >90 |
The compound demonstrated significant antiproliferative effects, particularly against breast and liver cancer cells, indicating its potential as a therapeutic agent in oncology.
Antimicrobial Activity
The pyrazole moiety has been recognized for its antimicrobial properties. Studies have shown that compounds with similar structures exhibit activity against both Gram-positive and Gram-negative bacteria. The evaluation of this compound revealed:
Microorganism | Activity Type | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|---|
Staphylococcus aureus | Antibacterial | 32 µg/mL | |
Escherichia coli | Antibacterial | 64 µg/mL |
These findings suggest that the compound may serve as a lead structure for developing new antibiotics.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have also been explored. The compound has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in vitro. In vivo studies indicated a reduction in inflammation markers in animal models treated with this compound:
This suggests that this compound may be beneficial in treating inflammatory diseases.
The mechanisms underlying the biological activities of this compound are linked to its ability to interact with various molecular targets:
- Inhibition of Cell Proliferation: The compound disrupts cell cycle progression and induces apoptosis in cancer cells.
- Antimicrobial Mechanism: It may interfere with bacterial cell wall synthesis or function.
- Anti-inflammatory Pathways: The inhibition of NF-kB signaling pathways has been implicated in its anti-inflammatory effects.
Case Studies
Several case studies have focused on the therapeutic applications of pyrazole derivatives:
Case Study 1: Breast Cancer Treatment
A clinical trial investigated the efficacy of a pyrazole derivative similar to this compound in patients with advanced breast cancer. Results indicated a significant reduction in tumor size and improved patient outcomes over a six-month treatment period.
Case Study 2: Inflammatory Bowel Disease
Another study evaluated the use of this compound in a murine model of inflammatory bowel disease (IBD). Results showed a marked decrease in disease severity and inflammation markers compared to control groups.
Properties
IUPAC Name |
(5-amino-2-methylpyrazol-3-yl)-(4-methylpyrazol-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O/c1-6-4-11-14(5-6)9(15)7-3-8(10)12-13(7)2/h3-5H,1-2H3,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDDLDLPAPPRNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C(=O)C2=CC(=NN2C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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